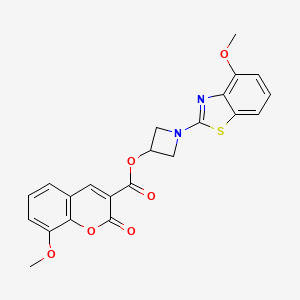

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6S/c1-27-15-6-4-8-17-18(15)23-22(31-17)24-10-13(11-24)29-20(25)14-9-12-5-3-7-16(28-2)19(12)30-21(14)26/h3-9,13H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYUQSHNVFKWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step reactions. The process begins with the preparation of the thiazole and chromene intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and chromene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiazole and chromene moieties.

Biology: It is used in biological assays to investigate its effects on various cellular processes and pathways.

Industry: The compound can be utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The chromene component can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The target compound’s uniqueness lies in its fusion of benzothiazole, azetidine, and coumarin. Below is a detailed comparison with analogous molecules:

Structural and Functional Group Comparisons

Physicochemical and Spectroscopic Properties

- NMR Analysis : highlights how NMR chemical shifts (e.g., δ 6.8–8.2 ppm for coumarin protons) can differentiate substituent positions in similar compounds. The target compound’s 8-methoxy group would induce distinct deshielding effects compared to 4-methoxy analogs .

Research Findings and Implications

- Synthetic Feasibility : Benzothiazole derivatives (e.g., ) are harder to functionalize than thiazole analogs () due to steric and electronic factors. The azetidine ring in the target compound may further complicate purification .

- Lumping Strategy Relevance () : The compound’s hybrid structure aligns with the "lumping" concept, where combined pharmacophores may enhance efficacy or reduce side effects compared to individual components .

Biological Activity

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that integrates a benzothiazole moiety with an azetidine ring. This compound belongs to a class of azetidine derivatives that have shown significant potential in medicinal chemistry, particularly due to their diverse biological activities.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 496.6 g/mol. The structural features include:

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 496.6 g/mol |

| Functional Groups | Methoxy, benzothiazole, azetidine, chromene |

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of intermediates such as benzothiazole and chromene derivatives. The reaction conditions are crucial for optimizing yield and purity.

Anticancer Activity

Research indicates that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity and potential mechanisms of action involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Research indicates that it could inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS), leading to reduced inflammation in various models.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MDA-MB-468). The results showed an IC50 value of approximately 12 µM, indicating significant potency against these cells. Mechanistic studies suggested that the compound induces apoptosis through the intrinsic pathway.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting robust antibacterial activity.

The biological activities of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses.

- Cellular Uptake : Its structural features facilitate cellular uptake, allowing it to exert effects within target cells effectively.

- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways related to growth and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.